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Compound Focus: 6-HYDROXY-9H-PURINE 3-N-OXIDE

CAS No.: 19765-65-2

Cat. No.: S607013

The 6-chloropurine scaffold is a versatile building block. The key reaction is nucleophilic substitution at the

C6 position, allowing for the introduction of diverse functional groups [1] [2].

Protocol 1: Synthesis of C6-Amino Acid and Peptide Conjugates

This protocol is used to create purine conjugates with potential antimycobacterial and anti-herpesvirus

activity [2].

¢ Objective: To synthesize 2-aminopurine conjugates with natural amino acids or short peptides at the
C6 position.
e Materials:
Starting Material: 2-Acetamido-6-chloropurine (1b) [2].
Nucleophile: tert-Butyl ester of a natural amino acid (e.g., Gly, Ala, Val, Phe, Pro, Asp) [2].
Solvent: Dimethylacetamide (DMA) [2].
Base: Triethylamine (TEA) [2].
e Procedure:
o Dissolve 2-acetamido-6-chloropurine (1 equiv.) and the tert-butyl amino ester (1.1-1.5 equiv.) in
anhydrous DMA.
o Add triethylamine (1.5-2.0 equiv.) to the reaction mixture.
o Heat the mixture to 100 °C with stirring for 4-8 hours (monitor by TLC).
o After cooling, concentrate the mixture under reduced pressure.

[¢]

[e]

[e]

o

o Purify the crude product (compounds 3a-f) by flash chromatography. Reported yields range
from 32% to 83% [2].
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o To deprotect, subject compounds 3a-e to alkaline hydrolysis using 1M NaOH at room
temperature for 5 days to obtain the final conjugates (compounds 4a-e) with a free carboxyl
group and purine N9H group [2].
¢ Note: The 2-acetamido protecting group is used because unprotected 2-amino-6-chloropurine is
unreactive under these conditions [2].

Protocol 2: Direct Regioselective C8-H Cyanation

This method provides a direct route to 8-cyanopurines, valuable for further functionalization, bypassing the

need for 8-halogenated precursors [3].

¢ Objective: To achieve direct cyanation at the C8 position of a purine ring.
e Materials:
Starting Material: 9-substituted purine (e.g., 9-benzyl-6-chloropurine).
Activator: Triflic anhydride (Tf20).
Cyanating Agent: Trimethylsilyl cyanide (TMSCN).
Base: 1,8-Diazabicyclo[5.4.0]lundec-7-ene (DBU).
Solvent: Toluene or dichloromethane (DCM).
e Procedure:
o Dissolve the purine substrate (1 equiv.) in anhydrous toluene or DCM under an inert
atmosphere.
o Cool the solution to 0 °C.
o Slowly add triflic anhydride (1.2-1.5 equiv.), followed by trimethylsilyl cyanide (2.0-3.0 equiv.).
o Stir the reaction mixture for 30 minutes at 0 °C.
o Add DBU (2.0-4.0 equiv.) and allow the reaction to warm to room temperature.
o Stir for 1-2 hours (monitor by TLC).
o Quench the reaction with a saturated aqueous solution of ammonium chloride.
o Extract with ethyl acetate, dry the combined organic layers over anhydrous Na=S0Oa4, and
concentrate.
o Purify the crude product (e.g., compound 2a) by flash chromatography. The reaction tolerates
various functional groups (allyl, alkynyl, ketone, ester) with yields from 45% to 97% for different
substrates [3].

o

[¢]

[¢]

[e]

[e]

The following diagram illustrates the key reaction pathways and strategic bonds formed in these protocols.
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Bioactivity and Key Data of Derivatives

Derivatives of 6-chloropurine show promise across multiple therapeutic areas. The table below summarizes

the key quantitative data for these compounds.

. . . . Key Metric & .
Derivative Class Biological Activity Value Notes / Additional Data
C1'-Branched Acyclic  Inhibition of Plasmodium Ki= 0.4 uM A phosphonodiamidate prodrug
Nucleoside falciparum HGXPRT (vs. showed ICso = 4.3 yM against P.
Phosphonates (Antimalarial) PfHGXPRT) falciparum in vitro.
(ANPs) [1]
C1'-Branched Acyclic  Inhibition of Human Ki= 0.7 uM Potential for selectivity between

Nucleoside HGPRT (vs. hLHGPRT)  parasite and human enzyme.
Phosphonates
(ANPs) [1]
Amino Acid & Antimycobacterial (vs. "High" activity Active against multidrug-
Peptide Conjugates M. tuberculosis) reported resistant strains. Specific MIC
[2]
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L i i . Key Metric & .
Derivative Class Biological Activity - Notes / Additional Data
alue

values not provided in the

abstract.
Amino Acid & Anti-herpesvirus "High" activity ~ Active against laboratory and
Peptide Conjugates reported clinical resistant strains. Specific
[2] ICso values not provided.
C6-Substituted with Kinase Inhibition Inhibitory Targets various kinases; specific
N-heterocycles [2] activity values not provided.

reported

Experimental Desigh Considerations

When working with these protocols, keep the following points in mind:

¢ Regioselectivity: The electronic nature of the C6 substituent can dramatically influence the site of
further reactions. For example, strong electron-donating groups like a diethylamino group at C6 can
switch cyanation from the C8 to the C2 position [3].

¢ Chiral Integrity: When synthesizing conjugates with chiral amino acids, reaction conditions are
critical. Alkaline hydrolysis at elevated temperatures (60 °C) can cause significant racemization,
whereas performing the reaction at room temperature preserves enantiomeric purity [2].

e Prodrug Strategies: To improve cellular uptake of phosphonate-containing inhibitors like the ANPs,
consider synthesizing phosphonodiamidate prodrugs. This approach has proven effective for
enhancing in vitro antimalarial activity [1].

Pathways for Further Research on 6-Chloropurine 3-
Oxide

Since information on the 3-oxide derivative was not located, you may need to investigate the following:

e Specialized Databases: Conduct a thorough search in scientific databases like SciFinder-n or
Reaxys, using "6-chloropurine 3-oxide" and "6-chloropurine 1-oxide" as key search terms, as the N-
oxide functionality can exist at different positions on the purine ring.
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¢ Analogous N-Oxide Chemistry: Explore synthetic and application literature on simpler heterocyclic
N-oxides (e.g., pyridine N-oxides) to predict possible reactivity and derivatization pathways for 6-
chloropurine 3-oxide.

¢ De Novo Synthesis: If the compound is novel, you may need to develop a synthesis route,
potentially involving the oxidation of 6-chloropurine with a suitable peracid or oxone, followed by
extensive NMR characterization to confirm the regioisomer formed.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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